N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.
Preparation Methods
The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide involves several steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved by treating diphenylhydrazone and pyridine with iodine . The resulting intermediate is then subjected to further reactions to introduce the chloro, trimethyl, and methoxybenzamide groups. Industrial production methods often involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of signal transduction pathways and the regulation of gene expression .
Comparison with Similar Compounds
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide: This compound has a similar core structure but different substituents, leading to variations in its biological activity.
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substitution patterns and biological activities.
Properties
Molecular Formula |
C17H17ClN4O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-9-13-15(21-22(3)16(13)19-10(2)14(9)18)20-17(23)11-7-5-6-8-12(11)24-4/h5-8H,1-4H3,(H,20,21,23) |
InChI Key |
NRHZFHUGEZZING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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